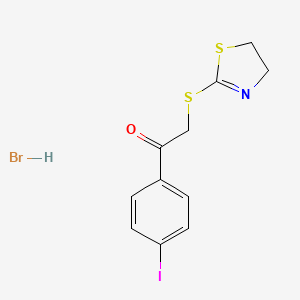![molecular formula C16H10N6O4 B6000070 6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B6000070.png)
6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitro group, a furan ring, a pyridine ring, and a cyanide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrano[2,3-c]pyrazole core: This might involve a cyclization reaction between a pyrazole derivative and a suitable aldehyde or ketone.
Introduction of the nitro group: Nitration of the furan ring could be achieved using a mixture of nitric acid and sulfuric acid.
Amino group addition: Amination reactions could be performed using ammonia or an amine derivative.
Cyanide group introduction: This could be done through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the amino or furan groups.
Reduction: Reduction of the nitro group to an amine could be achieved using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The cyanide group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium cyanide, potassium cyanide.
Major Products
Oxidation: Oxidized derivatives of the furan or amino groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE could have several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Possible applications in the development of organic electronic materials.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of multiple functional groups allows for diverse interactions at the molecular level.
相似化合物的比较
Similar Compounds
- 4-AMINO-3-(5-NITRO-2-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
- 6-AMINO-4-(5-NITRO-2-FURYL)-3-(2-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Uniqueness
The unique combination of functional groups in 6-AMINO-4-(5-NITRO-2-FURYL)-3-(3-PYRIDYL)-1,4-DIHYDROPYRANO
属性
IUPAC Name |
6-amino-4-(5-nitrofuran-2-yl)-3-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O4/c17-6-9-12(10-3-4-11(25-10)22(23)24)13-14(8-2-1-5-19-7-8)20-21-16(13)26-15(9)18/h1-5,7,12H,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEDIAWHBQQNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,7-Dimethyl-2-(1-methyl-2,3-dihydroindol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B5999990.png)
![1-[2-(Naphthalen-1-ylmethyl)morpholin-4-yl]propan-1-one](/img/structure/B5999998.png)
![1-(3-chlorophenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B5999999.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6000005.png)
![ethyl 2-{[(cyclohexylamino)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6000014.png)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-(methoxymethyl)pyrrolidine](/img/structure/B6000023.png)
![methyl 2-[(3-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B6000039.png)
![2-(4-acetylphenoxy)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6000041.png)
![2-{2-[(4-bromobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6000051.png)
![N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide](/img/structure/B6000057.png)
![N-[(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6000076.png)
![7-(2-cyclohexylethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6000077.png)
![methyl 2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6000084.png)
